

Navigating the Nomenclature: A Comprehensive Technical Guide to 3-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-hydroxybenzonitrile**

Cat. No.: **B1304121**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **3-Fluoro-4-hydroxybenzonitrile**, a versatile chemical intermediate critical to advancements in pharmaceuticals, agrochemicals, and material science. As a Senior Application Scientist, this document is structured to offer not just a list of names, but a deeper understanding of its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Chemical Identity and Nomenclature

At its heart, the identity of a chemical compound is defined by its structure. **3-Fluoro-4-hydroxybenzonitrile**'s unique arrangement of a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring dictates its reactivity and utility.^[1] This section deciphers the various ways this structure is named and cataloged in scientific literature and databases.

Systematic and Common Nomenclature

The primary and most universally recognized name for this compound is its IUPAC name: **3-Fluoro-4-hydroxybenzonitrile**.^[2] However, in laboratory settings and commercial listings, a variety of synonyms and alternative names are frequently encountered. The most common of these is 4-Cyano-2-fluorophenol.^[1] This alternative name arises from prioritizing the phenol group as the principal functional group.

Other, less common, but still valid names include:

- Benzonitrile, 3-fluoro-4-hydroxy-
- 4-Hydroxy-3-fluorobenzonitrile
- 2-Fluoro-4-cyanophenol

Key Chemical Identifiers

For unambiguous identification in research and procurement, a set of unique identifiers is assigned to every chemical. These are crucial for database searches, regulatory compliance, and ensuring the correct compound is being used.

Identifier	Value	Source
CAS Number	405-04-9	[1]
PubChem CID	2782944	[2]
MDL Number	MFCD00215834	[3]
EC Number	609-838-7	[2]
InChI	InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H	[2]
SMILES	C1=CC(=C(C=C1C#N)F)O	[2]

Fundamental Chemical Properties

A compound's physical and chemical properties are a direct consequence of its molecular structure and are vital for designing experimental protocols.

Property	Value
Molecular Formula	C ₇ H ₄ FNO
Molecular Weight	137.11 g/mol
Appearance	White to almost white powder or crystal
Melting Point	134 - 138 °C
Boiling Point (Predicted)	253.9 ± 25.0 °C
Density (Predicted)	1.34 ± 0.1 g/cm ³
Solubility	Soluble in Methanol

(Data sourced from multiple chemical suppliers and databases)

Synthesis and Mechanistic Insights

The synthesis of **3-Fluoro-4-hydroxybenzonitrile** is a key area of interest for process chemists aiming for efficiency and purity. Several synthetic routes have been established, each with its own set of advantages and considerations.

Established Synthetic Pathways

A prevalent method for the synthesis of **3-Fluoro-4-hydroxybenzonitrile** involves a bromine-cyan exchange reaction.^[4] This approach typically starts from a readily available fluorophenol derivative.

Route 1: From 3-Fluorophenol via Bromination and Cyanation

This two-step process begins with the bromination of 3-fluorophenol to yield 4-bromo-2-fluorophenol. This intermediate is then subjected to a cyanation reaction, often using copper(I) cyanide, to introduce the nitrile group and form the final product.^[4]

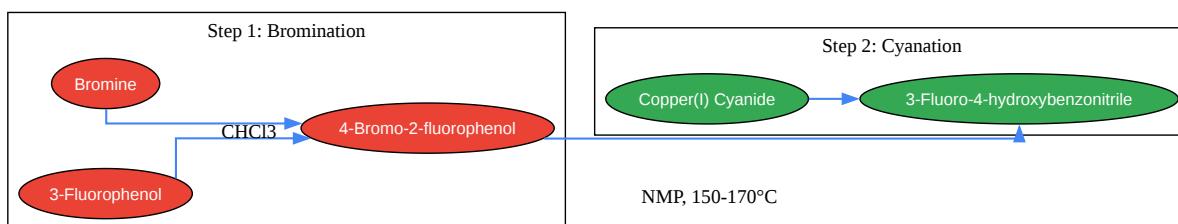
Experimental Protocol: Synthesis of **3-Fluoro-4-hydroxybenzonitrile**

Step 1: Bromination of 3-Fluorophenol (Illustrative)

- Dissolve 3-fluorophenol in a suitable organic solvent, such as chloroform.[4]
- Slowly add bromine to the solution, maintaining a controlled temperature.
- After the addition is complete, neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide solution).[4]
- Acidify the aqueous phase with an acid like hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether).[4]
- Wash the organic phase, dry it over a drying agent like magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude 4-bromo-3-fluorophenol.[4]
- Purify the crude product by recrystallization or distillation.[4]

Step 2: Cyanation of 4-Bromo-2-fluorophenol

- Combine 4-bromo-2-fluorophenol and copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP).[5]
- Heat the mixture under a nitrogen atmosphere at approximately 150-170 °C for several hours.[4][5]
- After cooling, dilute the reaction mixture with an organic solvent like ether and wash with water and brine to remove inorganic salts.[5]
- Dry the organic layer over magnesium sulfate and concentrate it in *vacuo*.[5]
- The resulting solid can be further purified by trituration or recrystallization to yield **3-Fluoro-4-hydroxybenzonitrile**.[5]


Causality Behind Experimental Choices:

- Solvent Selection: In the bromination step, a relatively non-polar solvent like chloroform is used to dissolve the starting material and facilitate the electrophilic aromatic substitution. For the cyanation step, a high-boiling aprotic solvent like NMP is crucial. Its polarity helps to dissolve the reactants, and its high boiling point allows the reaction to be conducted at the

elevated temperatures required for the bromine-cyan exchange to proceed at a reasonable rate.[4][5]

- Catalyst/Reagent Choice: Copper(I) cyanide is a common and effective reagent for introducing a nitrile group onto an aromatic ring via nucleophilic substitution of a halide. The copper facilitates the displacement of the bromide.
- Inert Atmosphere: The use of a nitrogen atmosphere during the cyanation reaction is important to prevent oxidation of the reactants and solvent at high temperatures, ensuring a higher yield and purity of the product.[5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Fluoro-4-hydroxybenzonitrile**.

Applications in Research and Development

The trifunctional nature of **3-Fluoro-4-hydroxybenzonitrile**, with its reactive nitrile and hydroxyl groups and the modulating effect of the fluorine atom, makes it a valuable building block in several areas of chemical synthesis.[1]

Pharmaceutical Synthesis

This compound is a key intermediate in the development of novel therapeutic agents.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and

bioavailability of drug candidates. The nitrile and hydroxyl groups provide versatile handles for further molecular modifications. It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1]

Agrochemicals

In the agrochemical industry, **3-Fluoro-4-hydroxybenzonitrile** is used in the formulation of more effective and potentially more environmentally benign herbicides and pesticides.[1] Its structural motifs can be found in a range of active ingredients designed for crop protection. For instance, hydroquinone derivatives, which can be synthesized from this compound, are important intermediates for herbicides.[6]

Material Science

The unique electronic properties conferred by the fluorine and nitrile groups make this compound a valuable precursor in material science. It is used in the synthesis of advanced materials such as specialty polymers and coatings with improved durability and chemical resistance.[1] A notable application is its use as a starting material for the production of liquid crystals.[4]

Analytical Characterization

For quality control and structural confirmation, a suite of spectroscopic techniques is employed. While a comprehensive, publicly available dataset for **3-Fluoro-4-hydroxybenzonitrile** is not readily found in a single repository, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
- ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic

large coupling constant (J-C-F).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

- A broad O-H stretch for the hydroxyl group (around 3200-3600 cm^{-1}).
- A sharp C≡N stretch for the nitrile group (around 2220-2260 cm^{-1}).
- C-F stretching vibrations (typically in the 1000-1400 cm^{-1} region).
- Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (137.11 g/mol). The fragmentation pattern will be indicative of the loss of functional groups such as HCN.

Conclusion

3-Fluoro-4-hydroxybenzonitrile is a chemical compound of significant industrial and academic importance. Its clear identification through a combination of systematic names, synonyms, and unique identifiers is paramount for researchers. The understanding of its synthesis, grounded in mechanistic principles, allows for its efficient production. Its versatile applications in pharmaceuticals, agrochemicals, and material science underscore its role as a key building block in modern chemistry. This guide serves as a foundational resource for professionals working with this valuable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-hydroxybenzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 5. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 6. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Nomenclature: A Comprehensive Technical Guide to 3-Fluoro-4-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304121#3-fluoro-4-hydroxybenzonitrile-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com